Incensole acetate
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Overview
Description
Incensole Acetate is a neuroactive and anti-inflammatory agent . It acts on transient receptor potential vanillaloid 3 (TRPV3) activation and the inhibition of NF-κB . It is a major bioactive constituent found in the resin of trees in the Boswellia species .
Synthesis Analysis
Incensole Acetate is identified and isolated from Catharanthus roseus essential oil by GC/MS analysis and column chromatography . It is also used to analyze the anticancer effect of an IA biosynthesized nanoemulsion against breast cancer .Chemical Reactions Analysis
Incensole Acetate is a diterpene originally isolated from frankincense produced by B. carterii . It has diverse biological activities .Physical And Chemical Properties Analysis
Incensole Acetate is a C20 diterpene alcohol and biomarker for some plants of the Boswellia genus . It is an abundant component of frankincense, the resin collected from Boswellia trees .Scientific Research Applications
- Research Findings :
- Behavioral Impact :
- Mechanism :
Anti-Inflammatory Properties
Neuroprotective Effects
Anxiolytic and Anti-Depressive Effects
TRPV3 Activation
Memory Enhancement and Oxidative Stress Reduction
Mechanism of Action
Target of Action
Incensole acetate, a major component of Boswellia resin, primarily targets the nuclear factor-κB (NF-κB) and the transient receptor potential (TRPV3) channel . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . The TRPV3 channel is responsible for regulating wound healing and the perception of pain and itching .
Mode of Action
Incensole acetate interacts with its targets by inhibiting NF-κB activation and robustly activating the TRPV3 channel . By inhibiting NF-κB, it exerts anti-inflammatory effects . Its activation of the TRPV3 channel is thought to be a key component of its role as an anti-inflammatory agent .
Biochemical Pathways
Incensole acetate affects the NF-κB and TRPV3 pathways. By inhibiting NF-κB, it reduces the expression of pro-inflammatory cytokines, thus reducing inflammation . Its activation of the TRPV3 channel can alleviate anxiety or depression . It also has a neuroprotective effect after brain trauma .
Pharmacokinetics
It is known that it is a component of frankincense, the resin collected from boswellia trees . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Incensole acetate has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties . It can reduce the severity of head injury and improve cognitive ability . It also has anti-depressive and anxiolytic effects .
Action Environment
The action of incensole acetate can be influenced by environmental factors. For example, it is a volatile compound that can be affected by temperature and other physical conditions . .
Safety and Hazards
Future Directions
Incensole Acetate has shown potential as an anti-inflammatory, anti-oxidant and neuroprotective agent . It has been used in studies to determine the composition of Ancient Egyptian mummification balms and unguents . It has also been found that incensole acetate activates the TRPV3 channel which is responsible for regulating wound healing and the perception of pain and itching, among other things . This suggests that it could have potential future applications in these areas.
properties
IUPAC Name |
(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBACKJYWZTKCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Incensole acetate |
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